molecular formula C17H21N3O3S2 B2715197 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2034465-10-4

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Katalognummer: B2715197
CAS-Nummer: 2034465-10-4
Molekulargewicht: 379.49
InChI-Schlüssel: BCZYKRSZHHRIOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a sulfonamide derivative characterized by a unique hybrid structure. The molecule integrates a 1-benzothiophene moiety linked via a dimethylaminoethyl chain to a 3,5-dimethyl-1,2-oxazole ring, which is further substituted with a sulfonamide group.

Key structural features:

  • Benzothiophene core: A sulfur-containing aromatic system that enhances lipophilicity and π-π stacking interactions.
  • Dimethylaminoethyl linker: Introduces a basic amine, improving solubility and enabling protonation under physiological conditions.
  • Sulfonamide group: A classic pharmacophore in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase).

Eigenschaften

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-11-17(12(2)23-19-11)25(21,22)18-9-15(20(3)4)14-10-24-16-8-6-5-7-13(14)16/h5-8,10,15,18H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZYKRSZHHRIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[b]thiophene core, followed by the introduction of the dimethylaminoethyl group through alkylation reactions. The final step involves the formation of the dimethylisoxazole sulfonamide via sulfonation and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing purification techniques such as crystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Medicine: The compound could be investigated for its pharmacological properties, such as its potential as a drug candidate.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism by which N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Compound 1: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide

Source : Patent US12/036594

  • Molecular Formula : C₃₀H₂₂F₂N₆O₃S
  • Molecular Weight : 589.1 g/mol
  • Key Features :
    • Pyrazolo[3,4-d]pyrimidine core (kinase inhibitor scaffold).
    • Fluorinated chromen-4-one moiety (enhances binding specificity).
    • Sulfonamide group at position 4 of benzene.
  • Synthesis : Suzuki-Miyaura coupling with Pd catalysis .
  • Physical Properties : Melting point 175–178°C.

Comparison :

  • Structural Divergence: The target compound lacks the pyrazolo-pyrimidine and chromenone systems but shares the sulfonamide group.
  • Functional Implications: The fluorinated chromenone in Compound 1 likely targets kinases or estrogen receptors, whereas the benzothiophene-oxazole hybrid in the target compound may prioritize different pathways (e.g., ion channels or proteases).

Compound 2: N-[[4-(3,5-Dimethyl-1,2-Oxazol-4-yl)Phenyl]Methyl]Benzenesulfonamide

Source : Chemical Report (Identifier: 6Q0)

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 348.41 g/mol
  • Key Features :
    • 3,5-Dimethyl-1,2-oxazole linked to a benzyl-sulfonamide.
    • Absence of benzothiophene or tertiary amine.

Comparison :

  • Substituent Analysis: Both compounds share the 3,5-dimethyl-1,2-oxazole and sulfonamide groups. However, the target compound’s benzothiophene and dimethylaminoethyl chain introduce enhanced steric bulk and basicity, which may affect binding kinetics and metabolic stability.
  • Pharmacokinetic Implications: The dimethylamino group in the target compound could improve aqueous solubility compared to Compound 2’s benzyl group.

Data Table: Structural and Functional Comparison

Parameter Target Compound Compound 1 Compound 2
Molecular Formula Not explicitly provided* C₃₀H₂₂F₂N₆O₃S C₁₈H₁₈N₂O₃S
Molecular Weight ~500–550 g/mol (estimated) 589.1 g/mol 348.41 g/mol
Core Heterocycle 1-Benzothiophene + 1,2-oxazole Pyrazolo[3,4-d]pyrimidine 1,2-Oxazole
Key Functional Groups Sulfonamide, dimethylaminoethyl Sulfonamide, fluorochromenone Sulfonamide, benzyl
Synthesis Method Not specified Suzuki-Miyaura coupling Likely SN2 or reductive amination
Potential Targets Enzymes/receptors with sulfonamide affinity Kinases, estrogen receptors Carbonic anhydrase, COX

*Exact formula inferred from structure; requires experimental validation.

Research Findings and Implications

  • Activity Trends: Sulfonamide-containing compounds often exhibit broad inhibitory activity. The benzothiophene moiety in the target compound may confer selectivity toward sulfur-binding enzymes (e.g., cysteine proteases) compared to Compound 1’s kinase-targeting fluorochromenone .
  • Metabolic Stability: The dimethylaminoethyl group in the target compound could reduce first-pass metabolism compared to Compound 2’s simpler benzyl-sulfonamide .

Biologische Aktivität

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzothiophene moiety : Contributes to its aromatic properties.
  • 1,2-Oxazole ring : Enhances reactivity and biological activity.
  • Sulfonamide functional group : Commonly associated with various pharmacological activities.

Molecular Formula : C21H26N3O3S
Molecular Weight : 395.5 g/mol

Anticancer Activity

Research indicates that N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, showing selective cytotoxicity. The compound was tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values indicating potent activity.

Cell Line IC50 (µM)
HepG24.5
MCF-73.9

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, potentially through the inhibition of topoisomerase II activity .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In vitro studies suggest effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for specific bacterial strains was evaluated:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0

These findings indicate that the compound could be a candidate for further development as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
  • Induction of Apoptosis : Studies have shown that the compound can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
  • Cell Cycle Arrest : Evidence suggests that it can halt the cell cycle in the G1 phase, preventing cancer cell proliferation.

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, treatment with N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide resulted in a significant reduction in cell viability after 48 hours of exposure. Flow cytometry analysis indicated increased annexin V staining, confirming apoptosis induction.

Case Study 2: Antimicrobial Testing

A series of tests were conducted using clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited a dose-dependent response in inhibiting bacterial growth, with notable effectiveness at lower concentrations compared to standard antibiotics.

Q & A

Basic: What are the recommended methodologies for synthesizing N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide?

Methodological Answer:
Synthesis typically involves multi-step organic reactions. A general approach includes:

Core Oxazole Formation : React 3,5-dimethyl-1,2-oxazole-4-sulfonamide with a benzothiophene derivative under nucleophilic substitution conditions.

Amine Functionalization : Introduce the dimethylaminoethyl group via reductive amination or alkylation, using catalysts like palladium or nickel .

Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization for high-purity yields.
Key Validation : Confirm structure via 1H^1H-NMR (e.g., δ 2.3 ppm for dimethyl groups) and LC-MS (m/z ~435.5 [M+H]+^+) .

Basic: How to characterize the structural stability of this compound under varying pH conditions?

Methodological Answer:

pH Stability Assay : Dissolve the compound in buffered solutions (pH 3–10) and incubate at 37°C for 24–72 hours.

Analytical Monitoring : Use HPLC with a C18 column (acetonitrile/water mobile phase) to track degradation products.

Spectroscopic Confirmation : Compare FT-IR spectra pre- and post-incubation; look for shifts in sulfonamide S=O stretches (~1350 cm1^{-1}) or benzothiophene C-S bonds (~700 cm1^{-1}) .

Advanced: What computational strategies optimize reaction pathways for synthesizing analogs of this compound?

Methodological Answer:

Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and energy barriers for key reactions like sulfonamide coupling .

Machine Learning (ML) : Train models on reaction databases to predict optimal solvents/catalysts. For example, prioritize DMF or THF for polar intermediates .

Validation : Cross-reference computational predictions with small-scale experimental trials (e.g., 10 mg scale) to refine parameters .

Advanced: How to resolve contradictions in bioactivity data across in vitro and in vivo studies?

Methodological Answer:

Dose-Response Reanalysis : Replicate assays using standardized protocols (e.g., fixed cell lines, same animal strain) to minimize variability .

Metabolite Profiling : Perform LC-MS/MS on plasma samples to identify active/inactive metabolites that may explain discrepancies .

Systems Pharmacology Modeling : Integrate PK/PD data with pathway enrichment analysis (e.g., KEGG) to contextualize target engagement differences .

Basic: What are the critical parameters for designing a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

Scaffold Modifications : Systematically vary substituents on the benzothiophene (e.g., halogens, methyl groups) and sulfonamide moieties.

Assay Design : Test analogs against primary targets (e.g., kinase inhibition) and off-target panels (e.g., CYP450 enzymes) .

Data Normalization : Express activity as % inhibition relative to controls, using IC50_{50} values for potency comparisons .

Advanced: How to integrate heterogeneous catalysis to improve yield in large-scale synthesis?

Methodological Answer:

Catalyst Screening : Test Pd/C, Ni nanoparticles, or zeolites for key steps like hydrogenation or Suzuki couplings.

Process Optimization : Use DOE (Design of Experiments) to optimize temperature, pressure, and catalyst loading (e.g., 5% Pd/C at 60 psi H2_2) .

Scale-Up Validation : Perform kinetic studies in a continuous-flow reactor to ensure reproducibility at >1 kg scale .

Basic: What spectroscopic techniques are essential for confirming the compound’s conformation in solution?

Methodological Answer:

NMR Spectroscopy : Use 13C^{13}C-NMR to confirm the oxazole ring (δ 160–165 ppm) and benzothiophene aromaticity (δ 120–140 ppm).

ROESY Experiments : Identify spatial proximity between dimethylaminoethyl protons and benzothiophene to confirm folding .

UV-Vis : Monitor π→π* transitions (λ~270 nm) to assess electronic environment changes .

Advanced: How to model the compound’s binding dynamics with cytochrome P450 enzymes?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to simulate binding poses in CYP3A4 and CYP2D6 active sites.

MD Simulations : Run 100 ns trajectories (AMBER force field) to assess stability of key interactions (e.g., sulfonamide hydrogen bonds) .

Experimental Correlation : Validate predictions with microsomal stability assays (e.g., human liver microsomes) .

Basic: What are the best practices for ensuring reproducibility in biological assays involving this compound?

Methodological Answer:

Standardized Protocols : Pre-treat cells with identical serum concentrations and passage numbers.

Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only groups.

Blinded Analysis : Use automated plate readers and third-party data analysts to reduce bias .

Advanced: How to address solubility limitations in aqueous formulations for in vivo studies?

Methodological Answer:

Co-Solvent Systems : Test combinations of PEG-400, cyclodextrins, or Tween-80 (5–20% v/v) .

Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) via solvent evaporation.

Pharmacokinetic Testing : Compare bioavailability of formulations via AUC calculations in rodent models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.